![molecular formula C16H15ClO2 B016412 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone CAS No. 19561-95-6](/img/structure/B16412.png)
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone
説明
"1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" is a compound that belongs to the broader class of organic molecules, characterized by its specific functional groups and structural configuration. The interest in such molecules primarily stems from their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" and related compounds involves strategic functionalization and coupling reactions. For instance, the synthesis of closely related compounds involves the Friedel-Crafts acylation reaction, a common method for introducing acyl groups into aromatic rings. This is followed by oxidation and further transformations to achieve the desired ketone functionality (Lukáč & Mohapatra, 1992). Another approach for synthesizing related aromatic ketones involves chlorination of 1-arylethanones to produce dichloroethanones, highlighting the versatility of halogenation reactions in organic synthesis (Terent’ev et al., 2004).
Molecular Structure Analysis
The molecular structure and conformation of related chloro-phenylethanones have been studied using gas-phase electron diffraction and theoretical calculations. These studies reveal the existence of different conformers and provide detailed insights into bond lengths, angles, and torsional properties, which are crucial for understanding the molecular geometry and reactivity of such compounds (Aarset & Hagen, 2005).
Chemical Reactions and Properties
The chemical behavior of "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" can be inferred from studies on similar molecules, highlighting reactions such as nucleophilic substitutions, where halogen atoms are replaced by other groups, potentially altering the molecule's physical and chemical properties. These reactions play a pivotal role in the functionalization and further derivatization of the molecule for specific applications.
Physical Properties Analysis
The physical properties of organic compounds like "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" include solubility, melting point, and boiling point, which are determined by the molecular structure and functional groups. Such properties are essential for predicting the behavior of these compounds in different environments and for their application in synthesis, material science, and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of a molecule encompass its reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations. For aromatic ketones, these properties are significantly influenced by the presence of electron-withdrawing or donating groups attached to the aromatic ring, affecting its electrophilic and nucleophilic reaction sites.
For further detailed insights into the synthesis, structure, reactions, and properties of "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" and related compounds, the following references are recommended:
- Synthesis and structure elucidation (Lukáč & Mohapatra, 1992); (Terent’ev et al., 2004).
- Molecular structure analysis (Aarset & Hagen, 2005).
科学的研究の応用
Synthesis Applications:
- Zinin et al. (2017) demonstrated an efficient multigram-scale synthesis of 4-(2-chloroethoxy)phenol, a compound related to 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone, which can be used in carbohydrate chemistry for synthesizing glycosides (Zinin et al., 2017).
Chemical Properties:
- Iwata (2017) found that compounds like 1-phenylethanone can affect the electrical insulating ability of cross-linked polyethylene by altering the diffusion coefficient of water molecules (Iwata, 2017).
Pharmaceutical Research:
- Marriott et al. (1999) identified compounds like 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone as potential lead compounds in drug design, using pharmacophore mapping and 3D database searching (Marriott et al., 1999).
- Research by Salian et al. (2017) indicated that synthesized compounds, possibly including derivatives of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone, show weak to moderate antioxidant and antimicrobial activity, hinting at their pharmaceutical potential (Salian et al., 2017).
Anti-Inflammatory Applications:
- A study by Rehman et al. (2022) on new Chalcone derivatives, related to 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone, showed promising anti-inflammatory activity in rats (Rehman et al., 2022).
Environmental Applications:
- More and Yadav (2018) demonstrated the use of supercritical CO2 as an environmentally benign solvent for the selective hydrogenation of acetophenone to 1-phenylethanol, indicating potential applications in environmentally friendly chemical processes (More & Yadav, 2018).
特性
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-10-11-19-15-8-6-14(7-9-15)16(18)12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPWHDFSKHYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394695 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone | |
CAS RN |
19561-95-6 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



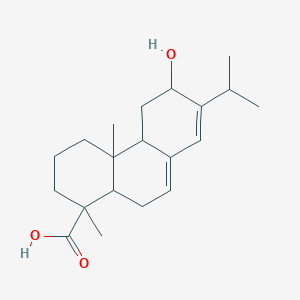
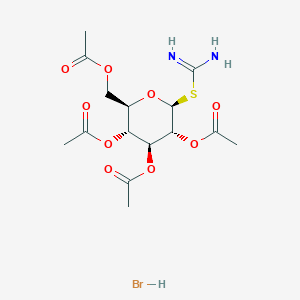
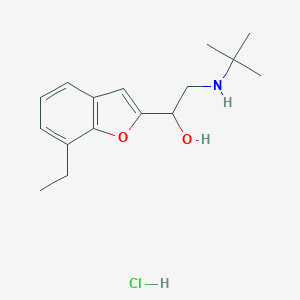

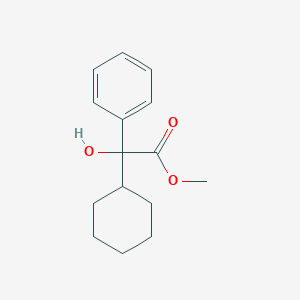
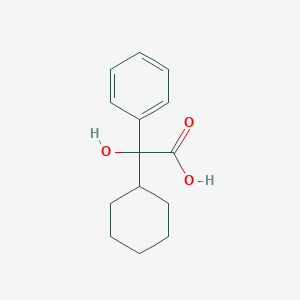
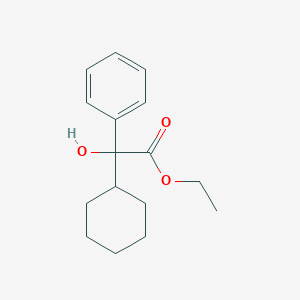
![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)
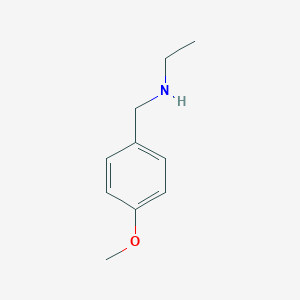
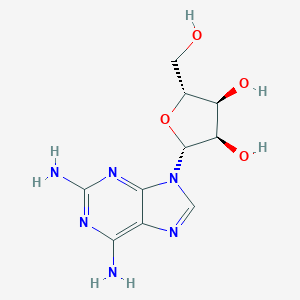
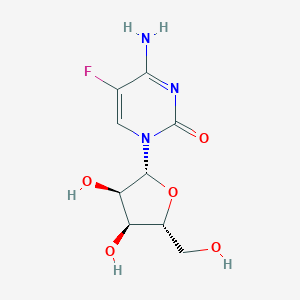
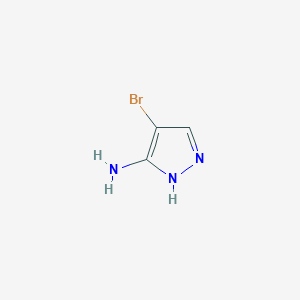
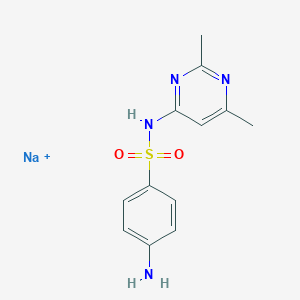
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)